molecular formula C7H16ClNO2 B1378780 4-Amino-2,4-dimethylpentanoic acid hydrochloride CAS No. 1796942-55-6

4-Amino-2,4-dimethylpentanoic acid hydrochloride

Cat. No. B1378780
M. Wt: 181.66 g/mol
InChI Key: IJVLJEGKBWBNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-2,4-dimethylpentanoic acid hydrochloride” is a chemical compound with the linear formula C7H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-Amino-2,4-dimethylpentanoic acid hydrochloride” is represented by the InChI code 1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H . The molecular weight is 181.66 g/mol .


Physical And Chemical Properties Analysis

The physical form of “4-Amino-2,4-dimethylpentanoic acid hydrochloride” is oil . It has a molecular weight of 181.66 g/mol . The compound has a storage temperature of room temperature .

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies : The toxicology and mutagenicity of herbicides, including studies on compounds like 2,4-D, have been extensively researched. Such studies contribute to understanding the environmental and health impacts of herbicide usage, providing a foundation for evaluating related compounds (Zuanazzi et al., 2020).

Photodynamic Therapy Enhancements : Research into improving the efficacy of photodynamic therapy by enhancing the accumulation of protoporphyrin IX demonstrates the importance of chemical modifications for medical applications. This could be relevant for research into derivatives of amino acids for therapeutic purposes (Gerritsen et al., 2008).

Peptide Studies with Paramagnetic Amino Acids : The use of the paramagnetic amino acid TOAC in peptide studies illustrates the role of chemically modified amino acids in analyzing peptide structure and interactions, potentially offering methods to study 4-Amino-2,4-dimethylpentanoic acid hydrochloride in biochemical contexts (Schreier et al., 2012).

Herbicide Environmental Impact Assessments : Understanding the environmental behavior and biodegradation of herbicides like 2,4-D provides insights into managing and mitigating their ecological impacts. This research area could be relevant for assessing the environmental aspects of similar compounds (Magnoli et al., 2020).

Hydrophilic Interaction Chromatography : The development and application of hydrophilic interaction chromatography for separating polar compounds, including amino acids, highlight advanced methodologies that could be applied to study 4-Amino-2,4-dimethylpentanoic acid hydrochloride and its derivatives (Jandera, 2011).

Safety And Hazards

The safety information for “4-Amino-2,4-dimethylpentanoic acid hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-2,4-dimethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLJEGKBWBNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,4-dimethylpentanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,4-dimethylpentanoic acid hydrochloride
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Reactant of Route 6
4-Amino-2,4-dimethylpentanoic acid hydrochloride

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